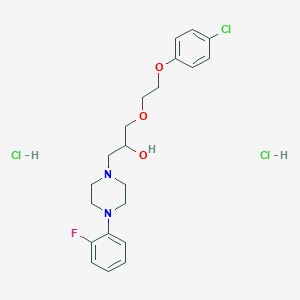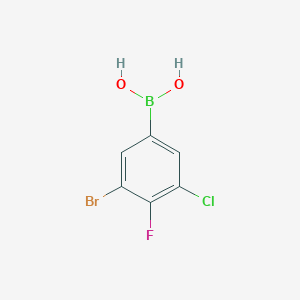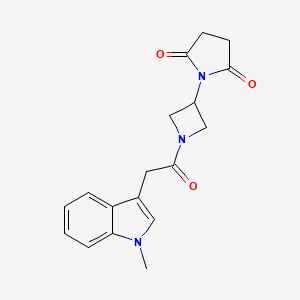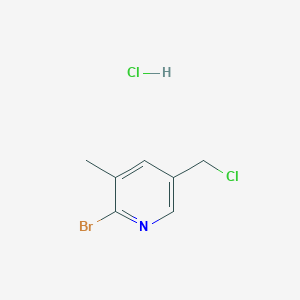
6-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-1-oxopropan-2-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-1-oxopropan-2-yl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H14F2N2O2 and its molecular weight is 340.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Antitumor Drugs
6-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-1-oxopropan-2-yl)pyrimidin-4(3H)-one and its derivatives are significant in the synthesis of antitumor drugs. The compound serves as an intermediate in producing small molecular inhibitors aimed at cancer treatment. Its synthesis involves acylation and nucleophilic substitution starting from 6-chloropyrimidine-4-amine. The optimization of its synthetic method has contributed to the development of more efficient antitumor drugs (Gan et al., 2021).
Development of Anticancer Agents
This chemical framework has been utilized in the microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids. These hybrids have shown potent anticancer activity against human cancer cell lines such as A-549 (human lung carcinoma) and MDA-MB-231 (human adenocarcinoma mammary gland). This illustrates the compound's relevance in developing effective anticancer agents (Hosamani et al., 2015).
Antimicrobial and Antifungal Activities
Derivatives of this compound have been synthesized and shown to possess antibacterial and antifungal properties. These compounds have been evaluated for their efficacy against various pathogens, highlighting their potential in antimicrobial and antifungal drug development (Baldaniya & Patel, 2009).
Anti-inflammatory and Analgesic Properties
Research has also delved into the anti-inflammatory and analgesic properties of certain derivatives. Novel sets of these derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, revealing significant potential in this area. The nature of the substituent in these derivatives plays a crucial role in their efficacy, offering insights into designing drugs with enhanced anti-inflammatory and analgesic properties (Muralidharan et al., 2019).
Crystal Structural Analysis
The compound's derivatives have been analyzed for their crystal structure, providing essential insights into their molecular conformation and interactions. Such analyses are crucial in drug design and development, allowing for the optimization of the compounds' pharmacological properties (Kang et al., 2015).
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-1-oxopropan-2-yl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2/c1-12(19(25)14-4-8-16(21)9-5-14)23-11-22-17(10-18(23)24)13-2-6-15(20)7-3-13/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWZZPSYZZYZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)N2C=NC(=CC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;hydrochloride](/img/structure/B2865929.png)


![2-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2865933.png)
![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/structure/B2865934.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide](/img/structure/B2865936.png)




![4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide](/img/structure/B2865947.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2865951.png)
